molecular formula C22H26N2O6S B14953444 isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B14953444
M. Wt: 446.5 g/mol
InChI Key: FGDMVBABAGSZCY-UHFFFAOYSA-N
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Description

Isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes:

  • Core scaffold: A bicyclic system comprising a thiazole ring fused with a pyrimidine ring, stabilized by a 3-oxo group in the dihydro-pyrimidine moiety .
  • Substituents:
    • A 4-(acetyloxy)-3-methoxyphenyl group at position 5, introducing both electron-withdrawing (acetyloxy) and electron-donating (methoxy) groups.
    • A 2-methylpropyl (isobutyl) ester at position 4.
    • Methyl groups at positions 2 and 7, enhancing steric bulk and influencing solubility .
  • Molecular formula: C₂₇H₂₉N₃O₆S (molar mass: 523.60 g/mol) .

Properties

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

2-methylpropyl 5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H26N2O6S/c1-11(2)10-29-21(27)18-12(3)23-22-24(20(26)13(4)31-22)19(18)15-7-8-16(30-14(5)25)17(9-15)28-6/h7-9,11,13,19H,10H2,1-6H3

InChI Key

FGDMVBABAGSZCY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=C(C=C3)OC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not well-documented. compounds in this family often interact with biological targets through binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives are widely studied for their diverse bioactivities and structural adaptability. Below is a systematic comparison of the target compound with analogs from the literature:

Structural and Functional Variations

Compound Name / ID Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties Reference
Target Compound 5: 4-(Acetyloxy)-3-methoxyphenyl; 6: Isobutyl ester; 2,7: Methyl C₂₇H₂₉N₃O₆S 523.60 High steric bulk; potential for π-π interactions via aromatic substituents
Ethyl 5-(4-Acetyloxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-... 5: 4-Acetyloxyphenyl; 2: 2-Methoxybenzylidene; 6: Ethyl ester C₂₆H₂₄N₂O₆S 508.54 Enhanced planarity due to benzylidene group; moderate antifungal activity
Ethyl 5-(4-Isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-... 5: 4-Isopropylphenyl; 2: 2-Methoxybenzylidene; 6: Ethyl ester C₂₇H₂₈N₂O₄S 476.59 Increased hydrophobicity from isopropyl group; no reported bioactivity
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-... 5: 4-Bromophenyl; 6: Ethyl ester C₁₇H₁₇BrN₂O₃S 407.29 Halogen bonding potential; π-stacking observed in crystal structures
Ethyl 5-(4-Isopropylphenyl)-7-methyl-2-{[5-(4-methylpiperazinyl)furyl]methylene}-3-oxo-... 2: Piperazinyl-furyl substituent; 5: 4-Isopropylphenyl C₂₉H₃₄N₄O₄S 542.67 Improved solubility via polar piperazine group; untested bioactivity

Key Observations

Ethyl esters are more common in synthetic routes due to easier hydrolysis during derivatization .

Synthetic Pathways: The target compound likely shares synthetic steps with analogs, such as cyclization of dihydropyrimidinones with chloroacetic acid (as in ) or hydrazinolysis of intermediates (e.g., ). Substituents like 2-methoxybenzylidene require condensation reactions with aldehydes, whereas acetyloxy groups are introduced via acetylation of phenolic precursors .

Crystallographic Insights :

  • Analogs such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... exhibit intermolecular C–Br···π interactions and hydrogen bonding, stabilizing their crystal lattices . The target compound’s acetyloxy group may similarly engage in C=O···H–C interactions, though crystallographic data are unavailable.

Biological Activity

Isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine class. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrimidine ring, along with various functional groups such as isobutyl and acetyloxy. The molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S with a molecular weight of 358.5 g/mol.

PropertyValue
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways or cell proliferation, potentially providing anti-inflammatory or anticancer effects.
  • Receptor Modulation : Binding to certain receptors may alter signaling pathways associated with various physiological responses.

Anticancer Activity

Research indicates that thiazolopyrimidine derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor cell growth in vitro and in vivo models.

Anti-inflammatory Effects

Studies have shown that similar thiazolopyrimidine compounds can reduce inflammation markers in various models. For example, compounds exhibiting similar structures were effective in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta in animal models of arthritis and other inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazolopyrimidine derivatives:

  • Anticancer Study : A study demonstrated that a related compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspases .
  • Anti-inflammatory Study : In an animal model of collagen-induced arthritis, a structurally similar compound significantly reduced joint swelling and inflammation markers compared to control treatments .

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